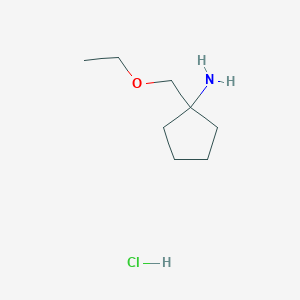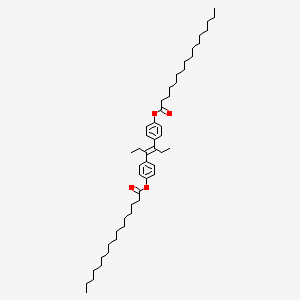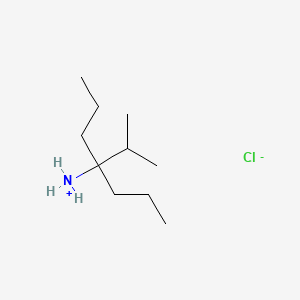
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical structure, which consists of an oxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- can be achieved through several methods. One common approach involves the Mannich condensation reaction, which is a multi-step process. The reaction typically starts with the condensation of phenol, formaldehyde, and an amine to form the benzoxazine ring . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of benzoxazines, including 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)-, often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to ensure the efficient production of high-quality benzoxazines .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives, which may exhibit different chemical and biological properties[][3].
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the benzoxazine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions[][3].
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Scientific Research Applications
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: A closely related compound with similar chemical properties but different substituents.
2H-1,3-Benzoxazine-2,4(3H)-dione: Another benzoxazine derivative with distinct reactivity and applications.
Uniqueness
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- stands out due to its unique ethoxy and phenylethyl substituents, which confer specific chemical and biological properties. These substituents enhance its solubility, reactivity, and potential for various applications compared to other benzoxazine derivatives .
Properties
CAS No. |
55311-24-5 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
8-ethoxy-3-(2-phenylethyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H21NO2/c1-2-20-17-10-6-9-16-13-19(14-21-18(16)17)12-11-15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3 |
InChI Key |
XMACWWZLGIDHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OCN(C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)

